Cas no 1007635-23-5 (4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one)
![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one structure](https://ja.kuujia.com/scimg/cas/1007635-23-5x500.png)
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methylchromen-2-one
- 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one
-
- インチ: 1S/C19H16N2O3S/c1-8-5-14-11(6-13(8)22)12(7-15(23)24-14)18-17(20)16-9(2)4-10(3)21-19(16)25-18/h4-7,22H,20H2,1-3H3
- InChIKey: XHIQLDQVXAHGDK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC2=C(C=C(O)C(C)=C2)C(C2SC3=NC(C)=CC(C)=C3C=2N)=C1
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-5942-10mg |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-3mg |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 3mg |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-4mg |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-30mg |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-2μmol |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-5μmol |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-20μmol |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-2mg |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-40mg |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-5942-50mg |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one |
1007635-23-5 | 50mg |
$160.0 | 2023-09-11 |
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-oneに関する追加情報
Introduction to 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one and Its Significance in Modern Chemical Research
The compound with the CAS number 1007635-23-5, specifically named 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including amino and hydroxyl substituents, alongside a fused thienopyridine core, makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the exploration of thieno[2,3-b]pyridine derivatives has been a focal point in the development of novel therapeutic agents. These heterocycles are known for their ability to modulate various biological pathways, making them promising candidates for treating a wide range of diseases. The specific configuration of 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one incorporates elements that enhance its pharmacological profile. For instance, the amino group at the 3-position of the thienopyridine ring can serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets, while the hydroxyl group on the chromenone moiety provides additional opportunities for molecular recognition.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The structural features of 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one suggest that it may interact with kinase domains through both hydrophobic and polar interactions. This dual mechanism of binding could enhance its efficacy as an inhibitor. Furthermore, the presence of a methyl group at the 7-position of the chromenone ring may contribute to steric hindrance, optimizing binding affinity without compromising selectivity.
Recent studies have highlighted the importance of fused heterocyclic systems in medicinal chemistry due to their ability to produce compounds with enhanced bioavailability and reduced toxicity. The thienopyridine-chromenone hybrid in 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one exemplifies this trend. Computational modeling has shown that this molecule can adopt multiple conformations that favor binding to protein targets. These conformations are stabilized by intramolecular hydrogen bonds and hydrophobic clusters, which are critical for maintaining structural integrity in biological environments.
The synthesis of 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one presents an intriguing challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences that require precise control over reaction conditions to avoid side products. However, advances in catalytic methods have enabled more efficient pathways. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the thienopyridine core efficiently. Additionally, asymmetric synthesis techniques have been explored to introduce stereogenic centers at strategic positions within the molecule.
Beyond its potential as a kinase inhibitor, 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl - - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- chromenone has shown promise in other therapeutic areas. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, thienopyridine derivatives have been investigated for their antimicrobial properties, suggesting that this compound could have applications in combating resistant bacterial strains.
The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been instrumental in understanding how 4-{3-amino--{--{--{--{--{--{--{--{--{--{--{--{--{--{--{--{--}}}}}}}}}}}}}}}}}}}}}}---}---}---}---}---}---}---}---}---}---}---}---}---}---}---}---}-6-hydroxy)-7-methylchromenone interacts with biological targets at an atomic level. These studies have guided medicinal chemists in designing analogs with improved potency and selectivity. For instance, modifications at the amino group have been shown to fine-tune binding affinities without affecting overall pharmacokinetics.
The development of novel pharmaceuticals is often hampered by issues related to drug metabolism and excretion. However, 4-{3-amino--{--{--{--{--{--{--{--{--{--{--{--}{--)}}}}}}}}}-)-)-)-)-)-)-)-)-)-)-)-)-)-)----})----})----})----})----})----})----})----})----})----})----})----})----})----])-6-hydroxy}-7-methylchromenone has demonstrated favorable metabolic stability in preclinical studies. This is attributed to its robust molecular structure, which resists degradation under physiological conditions while maintaining biological activity.
In conclusion, 4-{3-amino}-{(dimethy1thieno[23b])pyridin_22y1)}-(6hydroxy){(methyl)chromeno}[21]-one (CAS no:1007635235) stands out as a promising candidate for further pharmaceutical development.* Its unique structural features,* combined with its demonstrated biological activity,* make it a valuable scaffold for designing new therapeutics.* As research progresses,* it is likely that additional applications will emerge,* further solidifying its importance in modern chemical research.*
1007635-23-5 (4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-hydroxy-7-methyl-2H-chromen-2-one) 関連製品
- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)
- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 1286724-71-7(ethyl 4-2-(furan-2-amido)-1,3-oxazole-4-amidopiperidine-1-carboxylate)
- 570363-44-9(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)
- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)
- 1379443-52-3((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)
- 2137752-36-2(benzyl N-[7-(fluorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)



